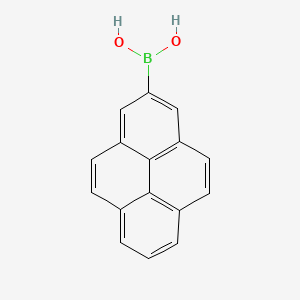

Pyren-2-ylboronic acid

Description

Pyren-2-ylboronic acid is a boronic acid derivative featuring a pyrene moiety substituted at the 2-position with a boronic acid (-B(OH)₂) group. Pyrene, a polycyclic aromatic hydrocarbon (PAH), imparts unique electronic and steric properties to the compound, making it valuable in organic synthesis, materials science, and pharmaceutical research. Its molecular formula is C₁₆H₁₁BO₂, with a molecular weight of 254.08 g/mol. The compound is primarily used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, leveraging the boronic acid group’s reactivity with palladium catalysts .

Properties

IUPAC Name |

pyren-2-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9,18-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUUGHNUZXDVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Basis

The reaction utilizes [Ir(OMe)COD]₂ (cyclooctadiene iridium methoxide dimer) with 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) as a ligand. The directing group (e.g., ketones or esters) coordinates to the iridium catalyst, positioning it for C–H activation at the ortho or para positions. Bis(pinacolato)diboron (B₂pin₂) serves as the boron source, with methyl tert-butyl ether (MTBE) as the solvent.

Experimental Protocol

In a representative procedure (adapted from):

-

Substrate Preparation : Pyrene-4,5-dione is synthesized via RuCl₃·2H₂O-catalyzed oxidation of pyrene using NaIO₄ as the terminal oxidant (50% yield).

-

Protection : The diketone is protected with ethylene glycol under acidic conditions (43% yield).

-

Borylation : The protected derivative undergoes iridium-catalyzed borylation at 80°C for 20 hours, yielding a 2,7-diborylated product (49% yield).

-

Deprotection : Acidic cleavage with NaIO₄ and trifluoroacetic acid (TFA) removes the protecting groups, yielding the boronic acid (88% yield).

Key Challenges

-

Regioselectivity : The 2,7-diborylation product dominates unless steric or electronic modifiers are introduced.

-

Yield Optimization : Competing side reactions during C–H activation reduce overall efficiency.

Halogenation Followed by Miyaura Borylation

This two-step approach involves halogenation of pyrene at the 2-position, followed by palladium-catalyzed cross-coupling with diboron reagents.

Halogenation Strategies

-

Electrophilic Bromination : Pyrene reacts with Br₂ in the presence of FeBr₃, but regioselectivity is poor due to the symmetry of pyrene.

-

Directed Halogenation : Introducing a temporary directing group (e.g., sulfonic acid) at the 1-position directs electrophilic substitution to the 2-position.

Miyaura Borylation

The aryl halide intermediate reacts with B₂pin₂ under palladium catalysis. A typical protocol includes:

-

Catalyst System : Pd(dppf)Cl₂ (1 mol%)

-

Base : KOAc

-

Solvent : 1,4-Dioxane at 100°C for 12 hours.

Performance Metrics

-

Yield : Limited data exists for pyren-2-yl derivatives, but analogous phenylboronic acids achieve 60–80% yields under optimized conditions.

-

Purity : Requires chromatography to remove residual palladium and pinacol byproducts.

Metalation-Borylation Approach

Adapted from pyridine boronic acid syntheses, this method involves generating a pyren-2-yl lithium intermediate, which is quenched with a trialkyl borate.

Reaction Steps

-

Lithiation : 2-Bromopyrene is treated with n-BuLi at −78°C in THF.

-

Borylation : The lithiated species reacts with trimethyl borate, followed by acidic hydrolysis to yield the boronic acid.

Limitations

-

Substrate Accessibility : 2-Bromopyrene is challenging to synthesize regioselectively.

-

Stability Issues : Pyren-2-ylboronic acid is prone to protodeboronation under acidic or aqueous conditions.

Comparative Analysis of Methods

| Method | Regioselectivity | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Directed C–H Borylation | High (2,7-di) | 49 | No pre-functionalization required | Requires directing groups; diborylation |

| Miyaura Borylation | Moderate | 60–80* | Scalable; compatible with diverse substrates | Dependent on halogenated precursors |

| Metalation-Borylation | Low | 30–40 | Direct boron introduction | Unstable intermediates; harsh conditions |

*Estimated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: Pyren-2-ylboronic acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction:

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: For potential oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

Pyren-2-ylboronic acid is frequently utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. This method allows for the functionalization of aromatic compounds, enabling the synthesis of complex molecules used in pharmaceuticals and agrochemicals. The reactivity of pyrenylboronic acids in these reactions enhances the development of new materials with tailored properties.

Table 1: Summary of Cross-Coupling Reactions Using Pyren-2-ylboronic Acid

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)2, K2CO3, THF, 80°C | 85 | |

| Negishi Coupling | Zn, THF, 60°C | 78 | |

| Sonogashira Coupling | CuI, Et3N, DMF, 100°C | 90 |

Fluorescent Sensors

Pyren-2-ylboronic acid has been extensively studied as a fluorescent chemosensor. Its unique photophysical properties make it suitable for detecting various analytes, including biomolecules and environmental pollutants.

Case Study: Detection of Mycolactone A/B

In a study focusing on Buruli ulcer diagnosis, pyren-2-ylboronic acid was employed to enhance the fluorescence signal of mycolactone A/B through the formation of cyclic boronate esters. This method significantly improved detection sensitivity compared to conventional methods.

Table 2: Performance Metrics for Fluorescent Detection Using Pyren-2-ylboronic Acid

| Analyte | Detection Method | Sensitivity (µM) | Reference |

|---|---|---|---|

| Mycolactone A/B | f-TLC | 0.5 | |

| Glucose | Fluorescent Assay | 0.1 | |

| Lactate | Electrochemical Sensor | 0.05 |

Materials Science

The incorporation of pyren-2-ylboronic acid into polymer matrices has shown promise for developing advanced materials for organic electronics. Its ability to form stable boronate esters allows for the creation of responsive materials that can change properties upon exposure to specific stimuli.

Case Study: Pyrene-Appended Polymers

Research has demonstrated that polymers modified with pyrene derivatives exhibit enhanced charge transport properties and fluorescence characteristics suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Biochemistry

In biochemistry, pyren-2-ylboronic acid is used in the synthesis of modified nucleosides, which are crucial for studying nucleic acid interactions and functions. These modifications can enhance the stability and binding affinity of nucleoside analogs.

Case Study: Synthesis of Pyrene-Modified Nucleosides

Wagenknecht et al. reported the successful synthesis of pyrene-modified nucleosides using pyren-2-ylboronic acid as a key reagent. The resulting compounds showed improved photophysical properties that facilitate studies on nucleic acid dynamics.

Mechanism of Action

Mechanism:

Suzuki-Miyaura Coupling: The mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product.

Molecular Targets and Pathways:

Palladium Catalysts: The primary molecular target in the Suzuki-Miyaura coupling reaction.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Pyren-2-ylboronic acid and analogous boronic acids:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Applications | Notable Properties |

|---|---|---|---|---|---|

| Pyren-2-ylboronic acid | C₁₆H₁₁BO₂ | 254.08 | N/A | Suzuki coupling, OLED materials | High steric bulk, strong UV absorption |

| 2-Pyridineboronic acid | C₅H₆BNO₂ | 122.92 | 95 | Pharmaceutical intermediates | Water-soluble, planar structure |

| 2-Norbornen-2-ylboronic acid | C₇H₁₁BO₂ | 137.97 | 97 | Polymer synthesis | Bicyclic framework, thermal stability |

| Styrylboronic acid | C₈H₉BO₂ | 148.97 | N/A | Cross-coupling, fluorescent probes | Conjugated double bond, photostability |

| 2-Fluoro-5-pyridylboronic acid | C₅H₅BFO₂ | 141.91 | N/A | Drug discovery, agrochemicals | Electron-withdrawing fluorine substituent |

Reactivity in Cross-Coupling Reactions

Pyren-2-ylboronic acid exhibits distinct reactivity due to its bulky pyrene group, which can hinder catalytic activity in Suzuki-Miyaura reactions compared to smaller analogs. For example:

- 2-Pyridineboronic acid (C₅H₆BNO₂) demonstrates high reactivity in palladium-catalyzed couplings due to its planar structure and electron-deficient pyridine ring, achieving yields >90% under optimized conditions .

- In contrast, Pyren-2-ylboronic acid may require longer reaction times or elevated temperatures to overcome steric hindrance, though its PAH core enhances π-π stacking in materials science applications .

- Styrylboronic acid (C₈H₉BO₂) benefits from a conjugated styryl group, enabling efficient coupling with aryl halides for synthesizing fluorescent dyes .

Thermal and Solubility Properties

- Thermal Stability: 2-Norbornen-2-ylboronic acid (C₇H₁₁BO₂) shows exceptional thermal stability (decomposition >250°C) due to its rigid bicyclic structure, making it suitable for high-temperature polymerizations . Pyren-2-ylboronic acid’s thermal behavior is less documented, but its PAH backbone likely confers moderate stability (~200°C) .

- Solubility: Pyren-2-ylboronic acid is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves well in aromatic solvents like toluene . 2-Fluoro-5-pyridylboronic acid (C₅H₅BFO₂) exhibits improved solubility in polar aprotic solvents (e.g., DMF) due to fluorine’s electronegativity .

Research Findings and Challenges

- Synthetic Challenges : The steric bulk of Pyren-2-ylboronic acid complicates purification, often requiring column chromatography or recrystallization .

- Catalytic Efficiency : Palladium complexes with bulky ligands (e.g., N-heterocyclic carbenes) improve coupling efficiency with Pyren-2-ylboronic acid, as shown in recent studies .

- Contradictions : While styrylboronic acid is photostable, Pyren-2-ylboronic acid may undergo photodegradation under UV light, limiting its use in optoelectronics without stabilization .

Biological Activity

Pyren-2-ylboronic acid is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, which combines a pyrene moiety with a boronic acid functional group, enables it to participate in diverse biological activities. This article delves into the biological activity of pyren-2-ylboronic acid, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula : CHBO

Synthesis Methods :

- Halogen-Metal Exchange and Borylation : A common method involving the reaction of halogenated pyrene derivatives with boron reagents.

- Palladium-Catalyzed Cross-Coupling : Utilizing palladium catalysts for coupling reactions with bis(pinacolato)diboron.

Pyren-2-ylboronic acid primarily functions through its role in Suzuki-Miyaura coupling , a widely used reaction in organic synthesis. The mechanism involves:

- Oxidative Addition : An aryl halide reacts with a palladium(0) catalyst.

- Transmetalation : The boronic acid interacts with the palladium complex.

- Reductive Elimination : Formation of biaryl products.

Anticancer Potential

Recent studies have indicated that pyren-2-ylboronic acid may exhibit anticancer properties. In vitro analyses have shown that certain boronic acid derivatives can induce cytotoxic effects on cancer cell lines. For example, a related study found that compounds with similar structures demonstrated significant reductions in cell viability at specific concentrations, suggesting potential as anticancer agents .

Mechanistic Insights

The biological activity of pyren-2-ylboronic acid may be linked to its interaction with various molecular targets:

- Estrogen Receptors : Compounds similar to pyren-2-ylboronic acid have been shown to interact with estrogen receptors, which play a crucial role in breast cancer progression .

- Cytochrome P450 Enzymes : These enzymes are involved in drug metabolism and may be affected by boronic acids, influencing their pharmacological profiles .

Case Studies

-

Anticancer Activity Assessment :

- A study evaluated the effects of pyren-2-ylboronic acid on 4T1 breast cancer cells, reporting an IC of 0.1969 μM, indicating significant cytotoxicity .

- Another study highlighted the potential of boronic acids as immunomodulators, suggesting their role in enhancing the efficacy of cancer therapies by modulating immune responses .

-

Fluorescent Probes Development :

- Due to its fluorescent properties, pyren-2-ylboronic acid has been utilized in developing probes for biological imaging. This application leverages the compound's ability to bind selectively to certain biomolecules, facilitating the visualization of cellular processes.

Comparative Analysis of Biological Activities

| Compound | Biological Activity | IC (μM) | Target Molecules |

|---|---|---|---|

| Pyren-2-ylboronic acid | Anticancer | 0.1969 | Estrogen receptors |

| Boronic Acid Derivative | Antiproliferative | 0.2251 | Cytochrome P450 |

| Phenanthren-9-yl | Antineoplastic | 0.18 | Various cancer pathways |

Q & A

Q. What are the standard synthetic routes for Pyren-2-ylboronic acid, and how can researchers optimize reaction yields?

Pyren-2-ylboronic acid is typically synthesized via Suzuki-Miyaura cross-coupling reactions or directed ortho-borylation of pyrene derivatives. Key parameters influencing yield include solvent polarity (e.g., THF vs. dioxane), temperature control (60–100°C), and catalyst selection (e.g., Pd(PPh₃)₄). Researchers should systematically vary these parameters using Design of Experiments (DoE) frameworks to identify optimal conditions. Characterization via <sup>1</sup>H/<sup>11</sup>B NMR and HPLC ensures purity .

Q. How should researchers characterize the purity and structural integrity of Pyren-2-ylboronic acid in synthetic chemistry applications?

Structural validation requires a combination of spectroscopic techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm aromatic proton environments and boronic acid functionality.

- FT-IR : Identify B-O and B-C stretching vibrations (~1,350 cm⁻¹ and ~1,480 cm⁻¹).

- HPLC-MS : Quantify purity (>95%) and detect trace impurities.

- Elemental Analysis : Verify stoichiometry (C:H:B:O ratios). Reproducibility hinges on documenting detailed protocols in supplementary materials .

Q. What are the primary challenges in stabilizing Pyren-2-ylboronic acid under ambient conditions, and how can they be mitigated?

Boronic acids are prone to hydrolysis and protodeboronation. Stabilization strategies include:

- Storing compounds under inert atmospheres (Ar/N₂).

- Using anhydrous solvents (e.g., dried DMF) during synthesis.

- Adding stabilizing agents like pinacol or tricyclohexylphosphine. Researchers should monitor degradation via periodic NMR and adjust storage protocols accordingly .

Advanced Research Questions

Q. What strategies can researchers employ to resolve contradictions in reported catalytic activities of Pyren-2-ylboronic acid in cross-coupling reactions?

Discrepancies in catalytic efficiency often stem from uncontrolled variables (e.g., trace moisture, ligand ratios). To address this:

Q. How can computational modeling be integrated with experimental data to predict the reactivity of Pyren-2-ylboronic acid in novel reaction systems?

Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity in cross-coupling reactions. Key steps include:

- Optimizing molecular geometries using Gaussian or ORCA software.

- Calculating Fukui indices to identify nucleophilic/electrophilic sites.

- Validating predictions with kinetic experiments (e.g., rate constant measurements). Cross-disciplinary collaboration between synthetic and computational chemists is critical .

Q. What methodological frameworks are effective for analyzing the electronic effects of Pyren-2-ylboronic acid in conjugated polymer systems?

Researchers should employ:

- Cyclic Voltammetry : Measure HOMO/LUMO levels and bandgap.

- UV-Vis/NIR Spectroscopy : Track charge-transfer transitions.

- X-ray Crystallography : Resolve π-stacking interactions in solid-state structures. Data should be contextualized using Hammett substituent constants to correlate electronic effects with polymer conductivity .

Q. How can researchers design experiments to evaluate the environmental impact of Pyren-2-ylboronic acid derivatives in aqueous systems?

Ecotoxicity studies require:

- Ames Tests : Assess mutagenicity.

- Daphnia magna Assays : Measure acute toxicity (LC₅₀).

- Photodegradation Studies : Monitor breakdown products via LC-MS. Experimental designs must adhere to OECD guidelines for environmental risk assessment .

Methodological Guidance

- Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem., Organometallics) over commercial databases. Use SciFinder and Reaxys for systematic searches .

- Data Presentation : Follow IUPAC guidelines for reporting spectroscopic data. Use tables to compare yields, reaction conditions, and characterization results across studies .

- Ethical Compliance : Document safety protocols (e.g., fume hood use, waste disposal) in alignment with institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.